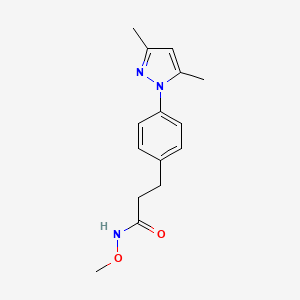
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with two methyl groups at the 3rd and 5th positions, and a phenyl ring at the 4th position . The phenyl ring is further substituted with a propanamide group, which contains a methoxy group .
科学的研究の応用
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of pharmacological activities. The compound can be used as a precursor in the synthesis of 1,3,5-trisubstituted pyrazoles, which have been developed via cyclocondensation with high yields . These derivatives are characterized by various spectroscopic methods and hold potential for further chemical modifications to enhance their biological activities.
Antitubercular Agents
Compounds containing the 3,5-dimethyl-1H-pyrazol moiety have shown potent antitubercular activity against Mycobacterium tuberculosis. The synthesis of such compounds can lead to the development of new antitubercular drugs, which is crucial given the rising resistance to existing medications .
Cytotoxic Agents for Cancer Therapy
The structural framework of this compound allows for the creation of novel cytotoxic scaffolds. These scaffolds have been tested against human breast cancer cell lines and have shown promising results, with some derivatives exhibiting cytotoxic activity superior to standard drugs like cisplatin . This application is significant in the ongoing search for more effective cancer treatments.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including antileishmanial and antimalarial activities. The compound can be used to synthesize hydrazine-coupled pyrazoles, which have been successfully tested for these activities, providing a pathway for new treatments against parasitic diseases .
作用機序
Target of Action
The primary target of the compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in the regulation of inflammation and tissue repair.
Mode of Action
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide interacts with the αvβ6 integrin, exhibiting a very high affinity for this target . The interaction between the compound and its target leads to changes in the cellular processes regulated by the αvβ6 integrin.
Pharmacokinetics
The pharmacokinetic properties of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life (7 hours) and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Other factors, such as temperature and the presence of other substances, could also influence the compound’s action.
特性
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-12(2)18(16-11)14-7-4-13(5-8-14)6-9-15(19)17-20-3/h4-5,7-8,10H,6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXFYOAARKIQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)
![N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2593108.png)
![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)
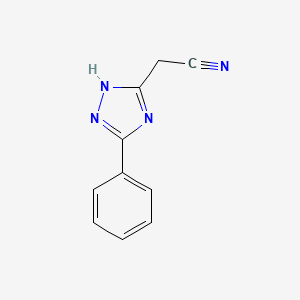
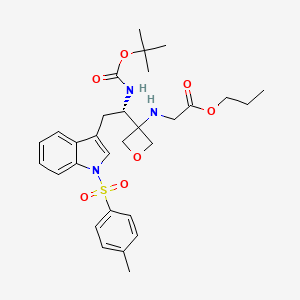
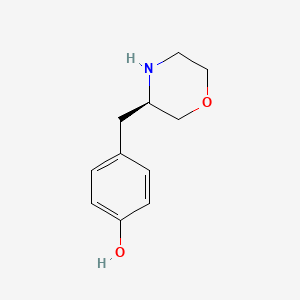
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)

![2-[4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2593119.png)
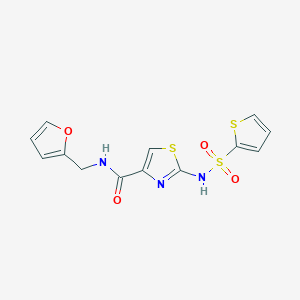
![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)


![2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2593127.png)